

In-Depth Technical Guide: 1-Methylpiperidine-4-carboxylic acid Hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Methylpiperidine-4-carboxylic acid

Cat. No.: B1333780

[Get Quote](#)

Introduction

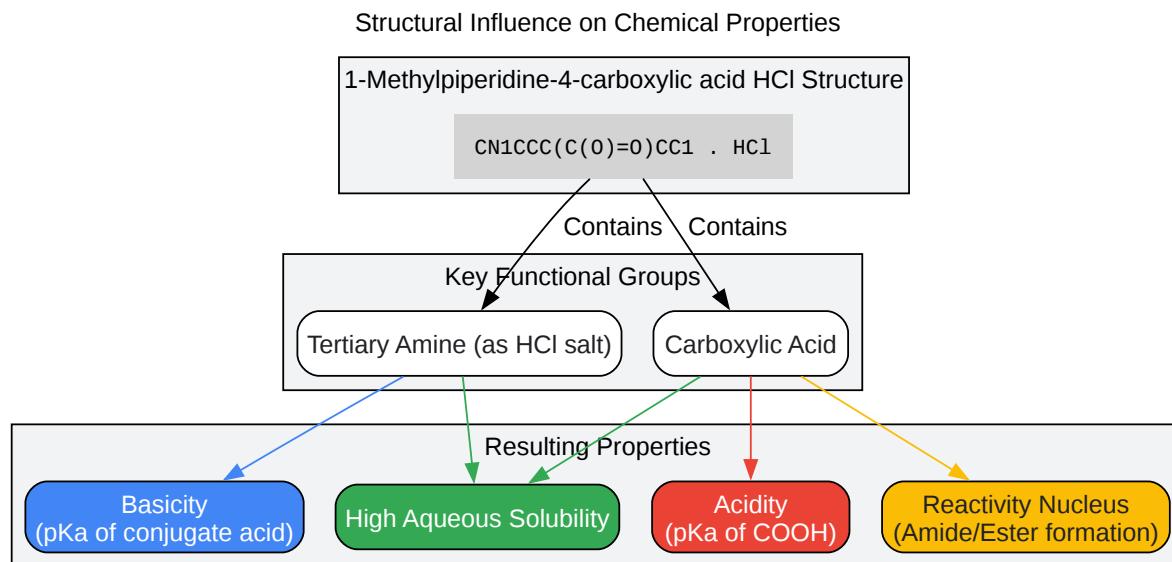
1-Methylpiperidine-4-carboxylic acid hydrochloride is a heterocyclic organic compound widely utilized as a versatile building block in organic synthesis and pharmaceutical development.^[1] Its structure, featuring a saturated piperidine ring with both a tertiary amine and a carboxylic acid functional group, makes it a valuable intermediate for constructing more complex molecular architectures.^[1] The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various reaction conditions.^[1] This document provides a comprehensive technical overview of its physicochemical properties, safety information, and standard experimental protocols for its characterization.

Physicochemical and Structural Properties

The properties of **1-Methylpiperidine-4-carboxylic acid** hydrochloride are summarized below. The compound presents as a white crystalline powder and is characterized by a relatively high melting point with decomposition, which is typical for amino acid hydrochloride salts due to the strong ionic interactions in its crystal lattice.^[1]

Table 1: Physicochemical Data

Property	Value	Source(s)
Molecular Formula	C ₇ H ₁₄ ClNO ₂	[1][2]
Molecular Weight	179.64 g/mol	[1][2]
Appearance	White crystalline powder or solid	[1]
Melting Point	225-228 °C (with decomposition)	[1]
Solubility	Soluble in water.[1] Polar protic solvents like alcohols are also expected to be effective.[1] (Quantitative data not specified in literature)	[1]
pKa	(Experimental data not readily available in cited literature)	


Table 2: Structural Identifiers

Identifier Type	Identifier	Source(s)
CAS Number	71985-80-3	[2]
SMILES	CN1CCC(CC1)C(=O)O.Cl	[2]
InChI	InChI=1S/C7H13NO2.ClH/c1-8-4-2-6(3-5-8)7(9)10;/h6H,2-5H2,1H3,(H,9,10);1H	
InChIKey	NLUDEWJJEMHIL-UHFFFAOYSA-N	

Chemical Structure and Properties Relationship

The chemical behavior of **1-Methylpiperidine-4-carboxylic acid** hydrochloride is dictated by its key functional groups: a tertiary amine (as a hydrochloride salt) and a carboxylic acid. This

dual functionality allows it to act as both a proton donor and acceptor, influencing its reactivity and solubility.

[Click to download full resolution via product page](#)

Caption: Relationship between structure and properties.

Experimental Protocols

Detailed methodologies for characterizing **1-Methylpiperidine-4-carboxylic acid** hydrochloride are crucial for quality control and research applications. Standard protocols are described below.

Protocol: Melting Point Determination

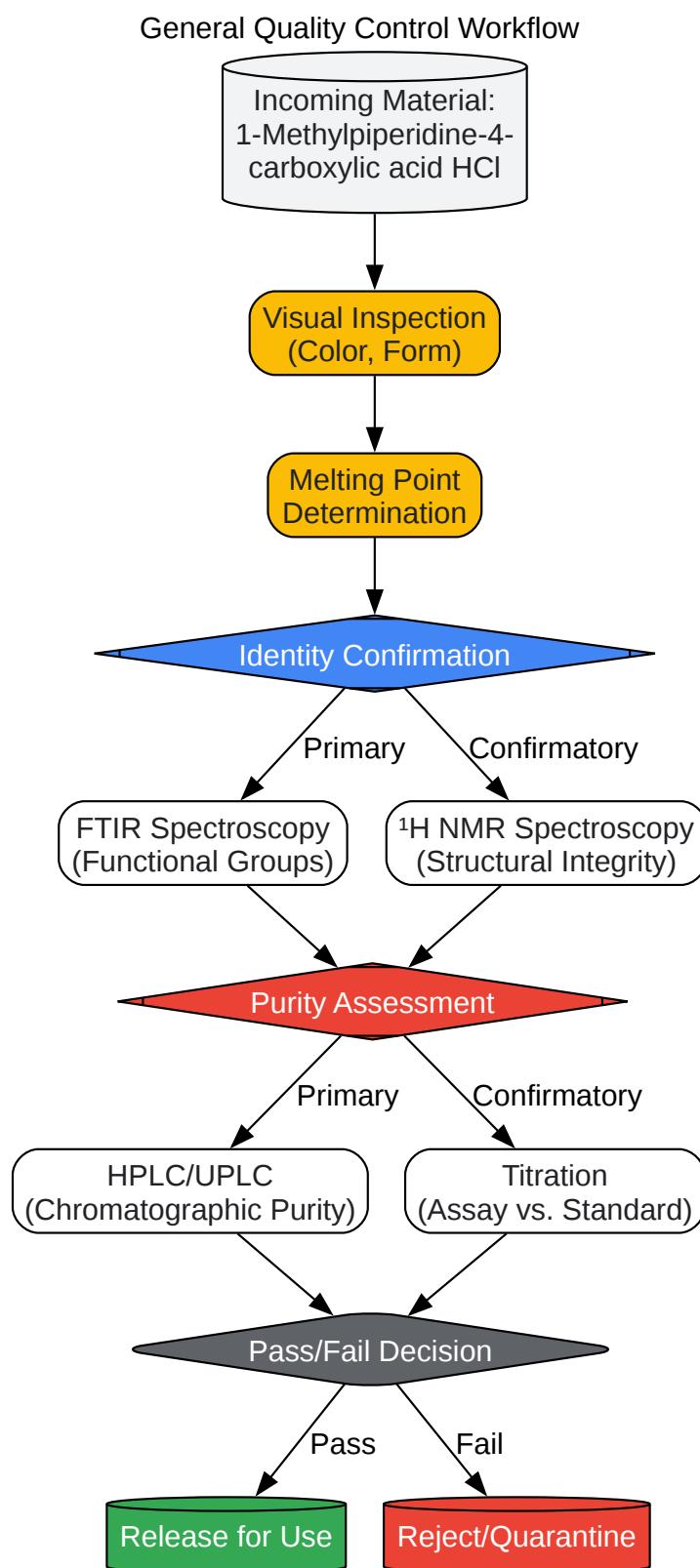
Objective: To determine the temperature range over which the compound transitions from a solid to a liquid phase.

Methodology:

- **Sample Preparation:** A small amount of the dry, crystalline compound is finely crushed and packed into a capillary tube to a height of 1-2 mm.
- **Apparatus:** A calibrated melting point apparatus (e.g., Mel-Temp or Thiele tube) is used. The capillary tube is placed in the heating block/oil bath adjacent to a thermometer.
- **Heating:** The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point (225 °C).
- **Measurement:** The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
- **Data Recording:** The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2. For this compound, decomposition is expected and should be noted.

Protocol: pKa Determination via Potentiometric Titration

Objective: To determine the acid dissociation constants (pKa) for the carboxylic acid and the protonated tertiary amine.


Methodology:

- **Solution Preparation:** A precise weight of the compound (e.g., 0.1 mmol) is dissolved in a known volume of deionized water (e.g., 20 mL) to create a solution of known concentration.
- **Apparatus Setup:** A calibrated pH meter with an electrode is placed in the sample solution, which is continuously stirred with a magnetic stirrer. A micro-burette is filled with a standardized titrant (e.g., 0.1 M NaOH).
- **Titration:** The initial pH of the solution is recorded. The titrant (NaOH) is added in small, precise increments (e.g., 0.1 mL). After each addition, the solution is allowed to equilibrate, and the pH is recorded.
- **Data Collection:** Titration is continued until the pH has passed through both equivalence points, typically reaching a pH of around 12.

- Data Analysis: A titration curve is generated by plotting pH (y-axis) versus the volume of titrant added (x-axis). The pKa values are determined from the curve. The pKa of the carboxylic acid (pKa1) is the pH at the half-equivalence point of the first buffer region. The pKa of the tertiary ammonium ion (pKa2) is the pH at the half-equivalence point of the second buffer region.

Quality Control and Verification Workflow

Ensuring the identity and purity of **1-Methylpiperidine-4-carboxylic acid** hydrochloride is essential before its use in synthesis or biological assays. A typical quality control workflow involves multiple analytical techniques.

[Click to download full resolution via product page](#)

Caption: A typical workflow for material verification.

Safety and Handling

1-Methylpiperidine-4-carboxylic acid hydrochloride requires careful handling in a laboratory setting. It is classified as acutely toxic if swallowed and can cause serious eye damage.

Table 3: GHS Hazard Information

Category	Code	Description	Source(s)
Signal Word	Danger		
Hazard Statements	H302	Harmful if swallowed.	
H318		Causes serious eye damage.	
Precautionary Statements	P280	Wear protective gloves/protective clothing/eye protection/face protection.	
P301+P312		IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.	
P305+P351+P338		IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	

Applications in Research and Development

This compound is primarily used as an intermediate in the synthesis of pharmacologically active molecules.^[1] The piperidine scaffold is a common motif in many central nervous system (CNS) agents. Research has explored its use as a foundational structure for developing novel

therapeutics for neurological disorders.^[1] Additionally, some studies have investigated its potential antimicrobial properties.^[1]

Conclusion

1-Methylpiperidine-4-carboxylic acid hydrochloride is a foundational building block for chemical and pharmaceutical research. Its well-defined physicochemical properties, combined with its versatile reactivity, make it a reliable starting material. Adherence to standard analytical protocols and safety guidelines is essential for its effective and safe utilization in the laboratory. While specific quantitative data on solubility and pKa are not widely published, its structural characteristics provide a strong basis for predicting its behavior in chemical systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Methylpiperidine-4-carboxylic acid hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 2. 4-Piperidinocarboxylic acid, 1-methyl-, hydrochloride (1:1) | C7H14ClNO2 | CID 2760043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: 1-Methylpiperidine-4-carboxylic acid Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1333780#1-methylpiperidine-4-carboxylic-acid-hydrochloride-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com